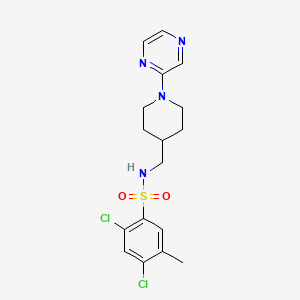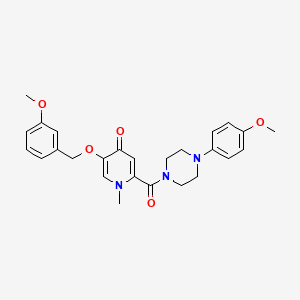![molecular formula C23H26N4O5S B2435610 ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886905-96-0](/img/structure/B2435610.png)
ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivative Generation Research highlights the synthesis of complex molecules for potential therapeutic applications. For instance, compounds with piperazine and imidazole structures, similar to the query compound, have been synthesized and evaluated for their biological activities. These synthetic efforts aim to explore novel pharmacophores or improve the efficacy and selectivity of existing therapeutic agents (Al-Masoudi et al., 2007).
Antibacterial and Antimicrobial Properties Several studies have focused on synthesizing and evaluating derivatives for their antibacterial and antimicrobial activities. The structural modification of piperazine and benzothiazole derivatives, for example, has been shown to produce compounds with moderate to significant activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This indicates the potential use of such compounds in developing new antibacterial agents.
Antifungal Applications The incorporation of piperazine units into molecular frameworks has also been explored for developing antifungal agents. Studies have synthesized compounds with varied substituents to evaluate their efficacy against fungal strains, contributing to the search for new antifungal therapies (Patel & Agravat, 2007).
Antimycobacterial Activity Novel synthetic routes have led to the creation of compounds with potential antimycobacterial activities. These efforts are part of the broader goal to combat tuberculosis by identifying new chemical entities capable of inhibiting Mycobacterium tuberculosis with high efficacy and low cytotoxicity (Reddy et al., 2014).
Enzyme Inhibition and Drug Development The design and synthesis of molecules targeting specific enzymes, such as cytochrome P450 enzymes involved in drug metabolism, are crucial for developing safer and more effective medications. Research into the oxidative metabolism of novel antidepressants showcases the importance of understanding how structural modifications can influence the interaction with metabolic enzymes (Hvenegaard et al., 2012).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It is known that imidazole derivatives can act as catalysts, making the oxygen of the epoxy more attractive for reactions with other components . This suggests that the compound might interact with its targets, leading to changes in their biochemical activity.
Biochemical Pathways
It is known that imidazole derivatives can become part of the resin in epoxy systems , suggesting that they might be involved in the polymerization processes.
Result of Action
It is known that some imidazole derivatives exhibit antibacterial and anti-parasitic activities , suggesting that this compound might have similar effects.
Action Environment
It is known that the reaction conditions, such as the presence of a base and the solvent used, can affect the efficiency of imidazole derivatives .
Propiedades
IUPAC Name |
ethyl 4-[2-(2-benzylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-2-32-23(29)26-14-12-25(13-15-26)21(28)16-27-20-11-7-6-10-19(20)24-22(27)33(30,31)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIDBFPWBKJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)
![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2435530.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)
![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)


